Ahz9ryl9EW
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Overview
Description
(4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid: , also known by its identifier Ahz9ryl9EW , is a chemical compound with the molecular formula C17H20O6 and a molecular weight of 320.3371 g/mol
Preparation Methods
The synthesis of (4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid involves several steps. The synthetic route typically includes the following steps:
Formation of the isobenzofuran ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isobenzofuran ring.
Introduction of functional groups: Various functional groups such as hydroxyl, methoxy, and methyl groups are introduced through specific reactions like methylation and hydroxylation.
Formation of the hexenoic acid side chain: This involves the addition of the hexenoic acid moiety to the isobenzofuran ring through reactions like esterification and subsequent hydrolysis.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
(4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures .
Scientific Research Applications
(4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Mechanism of Action
The mechanism of action of (4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to (4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid include:
Mycophenolate sodium: A related compound used as an immunosuppressant.
Diaryl ethers: Compounds with similar structural motifs used in organic synthesis and pharmaceuticals.
The uniqueness of (4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid lies in its specific functional groups and the potential for diverse chemical reactions and applications .
Properties
CAS No. |
2767988-82-7 |
---|---|
Molecular Formula |
C17H20O6 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4- |
InChI Key |
HPNSFSBZBAHARI-WTKPLQERSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(/C)\CCC(=O)O)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O |
Origin of Product |
United States |
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